![molecular formula C21H24N4O2S B5656255 2-benzyl-8-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5656255.png)
2-benzyl-8-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
This compound belongs to the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine class, known for its potent CCR4 antagonistic properties and ability to induce receptor endocytosis. It's particularly notable for its high affinity and activity in various assays and its unique property of internalizing cell surface receptors (Shukla et al., 2016).
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride. This process often results in complex molecules with unique properties and potential pharmaceutical applications (Moser et al., 2005).
Molecular Structure Analysis
X-ray diffraction analysis has been pivotal in determining the crystal structure of similar compounds. This method reveals the orientation and conformation of molecular fragments, essential for understanding the compound's chemical behavior and interactions (Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often lead to products with diverse biological activities. For instance, the synthesis of similar compounds using Suzuki-Miyaura cross-coupling and Ullmann coupling reactions has yielded derivatives with potent anti-HIV properties (Mizuhara et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are often studied using techniques like X-ray crystallography, revealing detailed molecular arrangements and interactions (Moser et al., 2005).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents and stability under different conditions, are key to understanding the compound's potential applications. Cycloaddition reactions, for instance, have been explored for synthesizing novel pyrimidinone derivatives with potential pharmacological applications (Sharma & Mahajan, 1998).
properties
IUPAC Name |
2-benzyl-8-(2-methylsulfanylpyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-28-20-22-12-17(13-23-20)19(27)24-9-7-21(8-10-24)11-18(26)25(15-21)14-16-5-3-2-4-6-16/h2-6,12-13H,7-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICFXAVMPBAARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-8-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one |
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